ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic nomenclature, specifically addressing the pyran ring system with multiple substituents. The complete systematic name ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate precisely describes the molecular architecture, indicating the presence of an ethyl ester functionality at position 5, an amino-substituted 4-methylbenzoyl group at position 3, a ketone functionality at position 2, and a phenyl substituent at position 6 of the pyran ring system. Alternative nomenclature systems recognize this compound as ethyl 3-(4-methylbenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate, demonstrating the systematic relationship between different naming conventions.
The molecular formula C₂₂H₁₉NO₅ indicates a complex organic structure containing twenty-two carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This molecular composition yields a molecular weight of 377.39 atomic mass units, consistent with the substantial structural framework incorporating multiple aromatic systems and functional groups. The compound is registered under Chemical Abstracts Service number 339009-32-4, providing unique identification within chemical databases. The molecular formula analysis reveals a high degree of unsaturation, consistent with the presence of multiple aromatic rings and carbonyl functionalities throughout the molecular structure.
Properties
IUPAC Name |
ethyl 5-[(4-methylbenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-3-27-21(25)17-13-18(23-20(24)16-11-9-14(2)10-12-16)22(26)28-19(17)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUICLYEVNXSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154196 | |
| Record name | Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-32-4 | |
| Record name | Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 3-Hydrazinyl-3-oxopropanoate Intermediate
A crucial intermediate in the synthesis is ethyl 3-hydrazinyl-3-oxopropanoate, which can be prepared by treating ethyl 3-oxopropanoate esters with hydrazine hydrate under reflux conditions in ethanol. This reaction typically requires 2.5 molar equivalents of hydrazine hydrate to ensure complete conversion.
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux (~78 °C) |
| Molar ratio | Hydrazine hydrate:ester = 2.5:1 |
| Reaction time | 1–2 hours |
Formation of Arylidenehydrazinyl Derivatives
The hydrazinyl intermediate is then condensed with 4-methylbenzaldehyde (or other substituted benzaldehydes) to form ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates. This condensation is performed under reflux in ethanol for about 1 hour, followed by cooling to precipitate the hydrazone derivatives.
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux |
| Reaction time | 1 hour |
| Molar ratio | Hydrazinyl intermediate : aldehyde = 1:1 |
Cyclization to Form the Pyran-2-one Core
The hydrazone derivatives undergo intramolecular cyclization, often facilitated by acidic or basic catalysts, to form the 2H-pyran-2-one ring system. This step may involve heating and the use of dehydrating agents or catalysts such as piperidine to promote ring closure.
Acylation to Introduce the 4-Methylbenzoyl Amide Group
The key amide functionality is introduced by acylation of the pyran-2-one intermediate with 4-methylbenzoyl chloride or an equivalent activated acid derivative. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to neutralize the generated acid.
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0 °C to room temperature |
| Base | Triethylamine |
| Reaction time | 1–3 hours |
Final Purification and Characterization
The crude product is purified by recrystallization from ethanol or by chromatographic techniques. The purified compound exhibits a melting point of 186–188 °C and is characterized by IR, NMR, and mass spectrometry to confirm the structure.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Hydrazinolysis | Ethyl 3-oxopropanoate + hydrazine hydrate, reflux in ethanol | Ethyl 3-hydrazinyl-3-oxopropanoate |
| 2 | Condensation | Hydrazinyl intermediate + 4-methylbenzaldehyde, reflux ethanol | Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate |
| 3 | Cyclization | Acid/base catalyst (e.g., piperidine), heating | Pyran-2-one ring intermediate |
| 4 | Acylation | 4-methylbenzoyl chloride + base (triethylamine), 0 °C to RT | This compound |
| 5 | Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Notes
- The use of hydrazine hydrate in excess is critical to drive the hydrazinolysis to completion and avoid side products.
- Microwave irradiation has been explored as a method to accelerate hydrazide formation, but conventional reflux remains the standard for this compound.
- The cyclization step is sensitive to reaction conditions; pH and temperature must be carefully controlled to favor ring closure without decomposition.
- Acylation with 4-methylbenzoyl chloride is typically high yielding when performed under anhydrous conditions with a suitable base to scavenge HCl.
- The final compound’s purity and identity are confirmed by melting point, IR (amide and ester carbonyl bands), NMR (aromatic, amide NH, and ethyl ester signals), and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic ring or the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has been studied for its pharmacological properties. Its structure suggests potential activity against various diseases, particularly due to the presence of the pyran ring, which is known for its biological activity.
Case Study : Research has indicated that compounds with similar structures exhibit anti-cancer properties. The incorporation of the 4-methylbenzoyl group may enhance the compound's interaction with biological targets, making it a candidate for further investigation in oncology.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage.
Research Findings : Studies have shown that derivatives of pyran compounds can exhibit significant antioxidant activity. This suggests that this compound may also possess similar effects, warranting further exploration in nutraceutical applications.
Synthetic Intermediate
In organic synthesis, this compound can serve as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.
Example Application : The compound can be used to develop new pharmaceuticals by altering its structure through reactions such as esterification or amination. This flexibility is valuable in drug design and development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Bioactivity
The 4-methylbenzoyl group is a critical substituent influencing bioactivity. In pyrrole derivatives, this moiety confers moderate bioactivity (IC₅₀ = 6–8 μM) against pathogens, while replacement with a 4-methoxybenzoyl group reduces potency significantly . For example:
- Compound B1–B6 (4-methylbenzoyl derivatives): IC₅₀ = 6–8 μM.
Pyran Carboxylate Analogues
a) Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate
- Structure: Features amino and cyano groups at positions 5 and 6, replacing the 2-oxo and 4-methylbenzoylamino groups in the target compound.
- Synthesis : Prepared via a rapid four-component reaction in water, highlighting its superior synthetic accessibility compared to the target compound .
- Applications: Used as an organic intermediate, similar to the target compound, but with enhanced solubility due to the amino and cyano substituents .
b) Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate
- Key Difference : Methoxy group replaces the methyl group on the benzoyl ring.
- Impact : Reduced bioactivity, as seen in pyrrole derivatives, suggesting electronic effects (methoxy’s electron-donating nature) may destabilize target interactions .
c) Ethyl 6-amino-5-cyano-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate
- Structure : Incorporates a methoxy-methylbenzyloxy-phenyl group at position 4 and a methyl group at position 2.
- Molecular Weight : 434.48 g/mol (vs. 377.4 g/mol for the target compound), indicating higher hydrophobicity .
- Applications : Likely used in drug discovery for its extended aromatic system, which enhances π-π stacking interactions .
Crystallographic and Computational Studies
- SHELX Software : Widely used for refining crystal structures of related compounds. For example, SHELXL refines small-molecule structures, while SHELXS and SHELXD assist in solving phase problems .
- Hydrogen Bonding : The target compound’s 2-oxo and carboxyethyl groups likely form robust hydrogen-bonding networks, as analyzed using graph-set theory (e.g., Etter’s formalism) .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a complex organic compound with notable biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 377.40 g/mol. Its structure features a pyran ring, which is significant for its biological activity. The melting point ranges from 186°C to 188°C, indicating its stability at elevated temperatures .
| Property | Value |
|---|---|
| Molecular Formula | C22H19NO5 |
| Molecular Weight | 377.40 g/mol |
| Melting Point | 186 - 188 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with an aromatic aldehyde in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and solvents like ethanol or methanol to facilitate the reactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, including strains resistant to beta-lactam antibiotics. The mechanism of action primarily involves the suppression of cell wall synthesis, leading to bacterial cell death .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have suggested that it can inhibit the proliferation of various cancer cell lines. The structural features of the compound allow it to interact with specific molecular targets involved in cell cycle regulation and apoptosis .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF7), lung (A549), and colon (HT29) cancer cells. The compound showed IC50 values indicating significant inhibition of cell growth compared to control groups.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
| HT29 | 10 |
The biological activity of this compound is attributed to its ability to form hydrogen bonds, ionic interactions, or covalent bonds with specific enzymes or receptors within biological systems. This interaction alters the activity or function of these targets, potentially leading to therapeutic effects in microbial infections and cancer treatment .
Research Applications
This compound holds promise for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Cancer Research : Investigating its potential as an anticancer drug through further optimization and testing.
- Biochemical Studies : Understanding enzyme interactions and pathways in cellular processes.
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Ionic liquid | [2-ABA][PF6] | Solvent-free | 78 |
| Conventional | Piperidine | Ethanol | 52 |
Advanced: What computational methods are suitable for modeling the electronic effects of the 4-methylbenzoyl group on reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, the LUMO of the pyranone ring is lowered by the electron-withdrawing benzoyl group, enhancing dienophile activity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. ionic liquids).
- QTAIM Analysis : Map bond critical points to quantify hydrogen bond strengths in crystal lattices .
Table 2: Computed Reactivity Indices (DFT/B3LYP/6-31G)*
| Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| 4-methylbenzoyl | -6.2 | -1.8 | 4.4 |
| -CF₃ | -6.5 | -2.1 | 4.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
